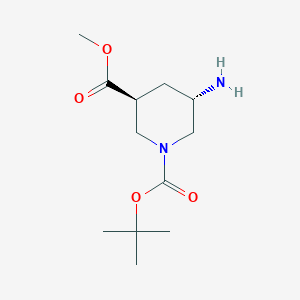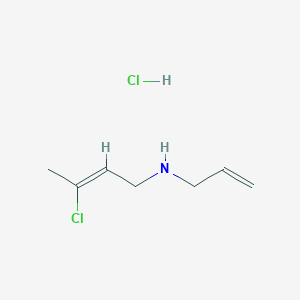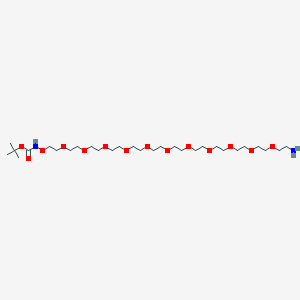
PEG12-SATA acid (S-acetyl-PEG12-acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PEG12-SATA acid (S-acetyl-PEG12-acid) is a synthetic compound that has been used in a variety of scientific research applications. It is a unique molecule with a wide range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
PEG12-SATA acid has been used in a variety of scientific research applications. It has been used in drug delivery systems, as a coating for medical implants, and as a stabilizing agent for enzymes and proteins. It has also been used as a surfactant in cosmetics and personal care products. Additionally, PEG12-SATA acid has been used as a solubilizing agent in pharmaceuticals and as a vehicle for drug delivery.
Wirkmechanismus
The mechanism of action of PEG12-SATA acid is not fully understood. However, it is believed that the compound binds to proteins and other molecules, allowing them to be stabilized and transported through the body. Additionally, the compound has been shown to increase the solubility of drugs and other molecules, which can improve the effectiveness of drug delivery systems.
Biochemical and Physiological Effects
PEG12-SATA acid has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, as well as increase the solubility of drugs and other molecules. Additionally, the compound has been shown to reduce the toxicity of drugs and other compounds, as well as increase the absorption of drugs in the body.
Vorteile Und Einschränkungen Für Laborexperimente
PEG12-SATA acid has several advantages and limitations when used in laboratory experiments. One of the main advantages of the compound is that it is relatively inexpensive and easy to synthesize. Additionally, it is highly soluble and can be used in a variety of applications. However, the compound is not very stable and can degrade over time. Additionally, the compound can be toxic if used in high concentrations.
Zukünftige Richtungen
PEG12-SATA acid has a wide range of potential applications in scientific research. One potential future direction is to use the compound as a vehicle for drug delivery. Additionally, the compound could be used to increase the solubility of drugs and other molecules, as well as to reduce the toxicity of drugs. Additionally, the compound could be used to improve the absorption of drugs in the body. Finally, the compound could be used to stabilize proteins and other molecules, allowing them to be transported through the body.
Synthesemethoden
PEG12-SATA acid is synthesized using a process known as acetylation. This process involves the reaction of an acylating agent, such as acetic anhydride, with a polyethylene glycol (PEG) molecule. The PEG molecule is first reacted with an acylating agent, such as acetic anhydride, to form an ester linkage between the two molecules. The ester linkage is then hydrolyzed to form the desired product, PEG12-SATA acid.
Eigenschaften
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-acetylsulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H56O15S/c1-28(30)45-27-26-44-25-24-43-23-22-42-21-20-41-19-18-40-17-16-39-15-14-38-13-12-37-11-10-36-9-8-35-7-6-34-5-4-33-3-2-29(31)32/h2-27H2,1H3,(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBKGNZMJIUUAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H56O15S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine hydrobromide; 95%](/img/structure/B6352108.png)






![{2-[(1-Bromo-2-naphthyl)oxy]ethyl}(2-methoxyethyl)amine hydrochloride; 95%](/img/structure/B6352158.png)
![1-[(2,3-Difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6352166.png)
![1-[(2,3-Difluorophenyl)methyl]-1,4-diazepane](/img/structure/B6352167.png)



